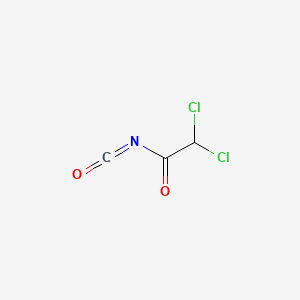

Dichloroacetyl isocyanate

Description

Significance of Acyl Isocyanates as Reactive Intermediates in Organic Synthesis

Acyl isocyanates are a class of highly reactive organic compounds that serve as versatile intermediates in chemical synthesis. researchgate.net Their reactivity stems from the electrophilic nature of the isocyanate group, which readily reacts with a variety of nucleophiles. wikipedia.org For instance, reactions with alcohols, amines, and water lead to the formation of carbamates, ureas, and carbamic acids (which can subsequently decarboxylate to amines), respectively. wikipedia.orgnih.govwikipedia.org This reactivity makes them valuable building blocks for a wide range of functional groups and more complex molecular architectures. ontosight.ai

The Curtius rearrangement, discovered by Theodor Curtius in 1885, is a prominent method for synthesizing isocyanates from acyl azides. nih.govwikipedia.org This reaction is noted for its versatility, being applicable to a broad spectrum of carboxylic acids, including aliphatic, aromatic, and heterocyclic variants, under mild conditions. nih.gov Another synthetic route involves the reaction of primary amides with oxalyl chloride. wikipedia.org The utility of acyl isocyanates extends to their participation in cycloaddition reactions and their ability to form adducts with various substrates, highlighting their broad applicability in constructing diverse chemical structures. researchgate.netmdpi.com

Overview of Dichloroacetyl Isocyanate in Academic Literature

Dichloroacetyl isocyanate has garnered significant attention in the scientific literature, primarily for its role as a reactive agent in organic synthesis and for its interesting structural properties. ontosight.ai It is characterized by a unique structure that combines a highly reactive isocyanate group with a dichloroacetyl moiety. ontosight.ai Academic studies often focus on its application as a building block in the synthesis of more complex organic molecules, including those with potential applications in pharmaceuticals and agrochemicals. ontosight.ai

Research has also delved into the compound's conformational stability and vibrational spectra, utilizing computational methods like ab initio and density functional theory (DFT) calculations. researchgate.netresearchgate.net These theoretical studies investigate the internal rotations and structural preferences of the molecule. researchgate.netresearchgate.net Furthermore, dichloroacetyl isocyanate has been documented as a reactant in the synthesis of specific heterocyclic compounds, such as β-lactams, and in reactions with carboxylic acids to form carbamic benzoic anhydrides. mdpi.comoup.com

Historical Context of Acyl Isocyanate Chemistry

The chemistry of isocyanates dates back to 1849, when they were first synthesized. jcsp.org.pk A pivotal moment in the history of this functional group was the discovery of the Curtius rearrangement in 1885 by Theodor Curtius. nih.govwikipedia.org This reaction, involving the thermal decomposition of an acyl azide (B81097) into an isocyanate and nitrogen gas, became a cornerstone for the synthesis of this class of compounds. wikipedia.org

Over the years, numerous methods for preparing isocyanates have been developed. jcsp.org.pk A notable method that is more convenient than older techniques using silver cyanate (B1221674) involves the reaction of acid chlorides with a cyanate source. orgsyn.org The synthesis of acyl isocyanates, including dichloroacetyl isocyanate, can also be achieved by reacting the corresponding amide with oxalyl chloride. orgsyn.org Despite the long history and the development of various synthetic methods, the reactions and applications of acyl isocyanates continue to be an active area of chemical research. researchgate.netjcsp.org.pk

Scope and Academic Relevance of Dichloroacetyl Isocyanate Research

The academic relevance of dichloroacetyl isocyanate research is centered on its high reactivity and utility as a synthetic precursor. It is frequently used as a building block for creating complex molecules and is employed in bioconjugation reactions, where it can attach molecules to biomolecules like proteins. ontosight.ai Its ability to readily form covalent bonds with various functional groups makes it a versatile reagent in synthetic organic chemistry. ontosight.ai

A significant area of academic inquiry involves computational and spectroscopic studies of its molecular structure. researchgate.netresearchgate.net Research has focused on its conformational stability, investigating the molecule's different spatial arrangements (conformers) and their relative energies through methods like potential energy scans. researchgate.netresearchgate.net Theoretical vibrational assignments have been compared with experimental data to understand its spectroscopic properties. researchgate.net The compound is also studied for its role in specific chemical transformations, such as its reaction with benzoic acid and its use in the preparation of other acyl isocyanates. oup.comorgsyn.org

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C₃HCl₂NO₂ nist.gov |

| Molecular Weight | 153.952 g/mol nist.gov |

| CAS Registry Number | 6077-65-2 nist.gov |

| IUPAC Name | 2,2-dichloroacetyl isocyanate guidechem.com |

Spectroscopic Data

| Spectrum Type | Data |

| Infrared (IR) | Theoretical calculations predict characteristic vibrational modes. researchgate.net The isocyanate group typically exhibits a strong absorption band in the IR spectrum. |

| Nuclear Magnetic Resonance (NMR) | Specific ¹H and ¹³C NMR chemical shift data are not detailed in the surveyed literature. |

| Mass Spectrometry | The molecular weight provides the basis for the molecular ion peak. |

| Computational Analysis | The conformational stability and vibrational spectra have been investigated using ab initio MP2 and density functional B3LYP calculations with the 6-311++G∗∗ basis set. researchgate.netresearchgate.net The molecule is predicted to exist in a cis–cis⇔cis–trans conformational equilibrium. researchgate.net |

Structure

3D Structure

Properties

CAS No. |

6077-65-2 |

|---|---|

Molecular Formula |

C3HCl2NO2 |

Molecular Weight |

153.95 g/mol |

IUPAC Name |

2,2-dichloroacetyl isocyanate |

InChI |

InChI=1S/C3HCl2NO2/c4-2(5)3(8)6-1-7/h2H |

InChI Key |

TVPVPCIFAVVLAU-UHFFFAOYSA-N |

Canonical SMILES |

C(=NC(=O)C(Cl)Cl)=O |

Origin of Product |

United States |

Synthetic Methodologies for Dichloroacetyl Isocyanate

General Synthetic Routes to Acyl Isocyanates

The synthesis of acyl isocyanates, including dichloroacetyl isocyanate, has historically relied on a few key transformations. These methods involve the conversion of carboxylic acid derivatives into the target isocyanate.

Adaptation of Acid Chloride and Cyanate (B1221674) Salt Reactions

One of the earliest methods for preparing acyl isocyanates involves the reaction of an acyl chloride with a metallic cyanate, typically silver cyanate. google.com This reaction, a form of double decomposition, provides a direct route to the acyl isocyanate.

R-COCl + AgNCO → R-CONCO + AgCl

While effective, this method's industrial and large-scale laboratory application is significantly hampered by the high cost of silver cyanate. google.com The procedure is noted as being less convenient than more modern approaches. orgsyn.org The reaction of isocyanic acid with acid chlorides has also been explored as a preparative route. acs.org For the synthesis of dichloroacetyl isocyanate, this would involve the reaction of dichloroacetyl chloride with a suitable cyanate salt.

Amide-Based Approaches Utilizing Oxalyl Chloride

A more common and convenient method for the general preparation of acyl isocyanates is the reaction of primary amides with oxalyl chloride. orgsyn.orgresearchgate.netacs.org This approach avoids the use of expensive reagents like silver cyanate and is adaptable for a variety of acyl groups, including dichloroacetyl. orgsyn.org The reaction proceeds by treating the primary amide with oxalyl chloride, often in an inert solvent like ethylene (B1197577) dichloride. orgsyn.org

R-CONH₂ + (COCl)₂ → R-CONCO + CO + 2HCl

This method is considered a general preparation for acyl isocyanates. researchgate.net The reaction of oxalyl chloride with amides can be complex, sometimes yielding different products depending on the amide structure and reaction conditions. researchgate.net However, for primary amides, it serves as a reliable route to the desired acyl isocyanate. organic-chemistry.org

Specific Protocols for Dichloroacetyl Isocyanate Synthesis

While general methods provide the foundation, specific protocols for dichloroacetyl isocyanate focus on maximizing yield and purity by carefully controlling reaction parameters.

Optimization of Reaction Conditions for Yield and Purity

The synthesis of dichloroacetyl isocyanate via the oxalyl chloride route can be adapted from established procedures for similar compounds like chloroacetyl isocyanate. orgsyn.org Key parameters for optimization include temperature, reaction time, and reagent stoichiometry.

For instance, a general procedure involves chilling a mixture of the amide (e.g., dichloroacetamide) and a solvent (e.g., ethylene dichloride) before adding oxalyl chloride. orgsyn.org The mixture is then stirred and heated to reflux for several hours to drive the reaction to completion. orgsyn.org The evolution of hydrogen chloride gas is a characteristic of this reaction. orgsyn.org

A patented process for preparing acyl isocyanates highlights reacting oxalyl chloride with a salt of a carboxamide (such as a hydrochloride salt) and then heating the mixture to between 30°C and 150°C. google.com This method is claimed to produce high-purity acyl isocyanates with high yields under easily controllable conditions. google.com The table below outlines typical reaction parameters derived from analogous preparations. google.comorgsyn.org

| Parameter | Condition | Rationale |

| Reactants | Dichloroacetamide, Oxalyl Chloride | Readily available starting materials for the target molecule. |

| Solvent | Inert solvent (e.g., ethylene dichloride, acetonitrile) | Prevents side reactions and facilitates temperature control. google.comorgsyn.org |

| Temperature | Initial cooling (0-10°C), followed by reflux (e.g., 80-85°C) | Initial cooling controls the exothermic reaction upon reagent mixing, while reflux ensures the reaction goes to completion. google.comorgsyn.org |

| Reaction Time | Several hours (e.g., 1.5 - 5 hours) | Sufficient time is needed for the complete conversion of the amide to the isocyanate. google.comorgsyn.org |

| Purification | Distillation under reduced pressure | Separates the product from the solvent and non-volatile impurities. orgsyn.org |

Considerations for Scalability in Laboratory Synthesis

Scaling up the synthesis of dichloroacetyl isocyanate requires careful management of the reaction's inherent characteristics. The reaction between amides and oxalyl chloride can be strongly exothermic and difficult to control on a larger scale. google.com

Key considerations for scalability include:

Heat Management: The exothermic nature of the reaction necessitates efficient heat dissipation to prevent runaway reactions. This can be managed by controlled, slow addition of reagents and using a reaction vessel with adequate cooling capacity.

Reagent Addition: Adding the oxalyl chloride solution gradually to the amide suspension is crucial. Some processes note that having all the oxalyl chloride in the reactor at once can be dangerous, necessitating dilution in large solvent volumes, which in turn can decrease productivity. google.com

Gas Evolution: The reaction produces significant volumes of hydrogen chloride and carbon monoxide gas. orgsyn.org The setup must include a safe and efficient system for venting these toxic gases, typically within a fume hood.

Purification: Distillation of larger quantities requires appropriately sized equipment and careful control of pressure and temperature to avoid product decomposition.

Emerging Synthetic Strategies for Highly Functionalized Isocyanates (Applicable to Dichloroacetyl Isocyanate Derivatives)

Modern synthetic chemistry continues to seek milder and more versatile routes to isocyanates. These emerging strategies could be applied to the synthesis of dichloroacetyl isocyanate derivatives, offering alternative pathways with different functional group tolerances.

One of the most prominent methods is the Curtius rearrangement , where a carboxylic acid is converted into an isocyanate via an acyl azide (B81097) intermediate. researchgate.net The acyl azide can be generated from an acyl chloride and sodium azide. cdnsciencepub.comgoogle.com This method is valued for its mild conditions. researchgate.net The process involves:

R-COCl + NaN₃ → [R-CON₃] → R-NCO + N₂

This strategy could be adapted to produce dichloroacetyl isocyanate from dichloroacetyl chloride. A one-pot method for converting carboxylic acids to various functionalities via an isocyanate formed through a TCT-mediated activation, azidation, and subsequent Curtius rearrangement has been reported. researchgate.net

The Lossen rearrangement is another classic transformation that has seen renewed interest. chinesechemsoc.org It involves the conversion of a hydroxamic acid to an isocyanate. This method avoids potentially explosive azides. chinesechemsoc.org

Other innovative approaches include the direct C-H activation to form aliphatic isocyanates and the synthesis from arylamines and CO2 under mild, metal-free conditions. researchgate.net A one-pot method combining RAFT polymerization with an in-situ Curtius rearrangement of a carbonyl-azide has been developed to create α-isocyanate modified polymers, showcasing advanced control over isocyanate generation for specific applications. acs.orgfigshare.comnih.gov These advanced methods provide a toolkit for creating complex molecules where a dichloroacetyl isocyanate moiety might be incorporated into a larger, functionalized structure.

Reactivity and Mechanistic Investigations of Dichloroacetyl Isocyanate

Nucleophilic Addition Reactions

The isocyanate group (–N=C=O) in dichloroacetyl isocyanate is highly electrophilic at the central carbon atom, making it susceptible to attack by a wide range of nucleophiles. These reactions typically proceed via a nucleophilic addition mechanism, leading to the formation of stable adducts where the nucleophile has added across the C=N bond of the isocyanate.

Formation of N-Substituted Carbamates with Alcohols and Phenols

Dichloroacetyl isocyanate readily reacts with alcohols and phenols to form N-dichloroacetylcarbamates, which are a class of N-substituted carbamates (also known as urethanes). orgsyn.orggoogle.com The reaction involves the nucleophilic attack of the hydroxyl group of the alcohol or phenol (B47542) on the electrophilic carbonyl carbon of the isocyanate. rsc.org This process is generally efficient and can be performed under mild conditions. sciencemadness.org The resulting carbamate (B1207046) incorporates the dichloroacetyl moiety, which can be a useful functional handle for further synthetic transformations. The general reaction is as follows:

R-OH + Cl₂CHCONCO → Cl₂CHCONH-COOR

The reaction proceeds sequentially, with the formation of carbamates being a key step in reactions that may lead to further products like allophanates if excess isocyanate is present. rsc.org

Formation of N-Substituted Ureas with Amines

The reaction between dichloroacetyl isocyanate and primary or secondary amines is typically rapid and exothermic, yielding N,N'-disubstituted or N,N,N'-trisubstituted ureas, respectively. orgsyn.orggoogle.com Amines are generally more nucleophilic and reactive towards isocyanates than alcohols. researchgate.net The nucleophilic nitrogen atom of the amine attacks the isocyanate carbon, leading to the formation of a stable urea (B33335) linkage. commonorganicchemistry.com This reaction is a common and straightforward method for synthesizing complex urea derivatives. organic-chemistry.orgorganic-chemistry.org

R-NH₂ + Cl₂CHCONCO → Cl₂CHCONH-CONH-R

R₂NH + Cl₂CHCONCO → Cl₂CHCONH-CONR₂

The high reactivity of amines with isocyanates makes this transformation highly efficient for creating urea-based structures. researchgate.net

Formation of Thiocarbamates with Thiols

In a reaction analogous to that with alcohols, dichloroacetyl isocyanate reacts with thiols (mercaptans) to produce N-dichloroacetyl thiocarbamates. orgsyn.orggoogle.com The sulfur atom of the thiol acts as the nucleophile, attacking the isocyanate carbon to form the thiocarbamate linkage (-NH-CO-S-). google.comresearchgate.net While thiols are effective nucleophiles, the reaction conditions may sometimes require optimization compared to their alcohol and amine counterparts. researchgate.net This method provides a direct route to S-alkyl or S-aryl thiocarbamates. organic-chemistry.org

R-SH + Cl₂CHCONCO → Cl₂CHCONH-COSR

Reactivity with Carboxylic Acids: Formation of Mixed Carbamoyl Anhydrides and Decomposition Pathways

The reaction of dichloroacetyl isocyanate with carboxylic acids leads to the formation of unstable mixed carbamic carboxylic anhydrides. oup.comresearchgate.net These adducts are formed by the addition of the carboxylic acid to the isocyanate group. For instance, the reaction of dichloroacetyl isocyanate with benzoic acid in ether yields the corresponding dichloroacetylcarbamoyl benzoic anhydride. oup.com

These mixed anhydrides are often thermally unstable and can decompose through various pathways. oup.com One common decomposition route involves the loss of carbon dioxide to form an amide. researchgate.netresearchgate.net The initial adduct may also dissociate back into the starting isocyanate and carboxylic acid, especially in solution. oup.com

| Reactant 1 | Reactant 2 | Solvent | Product |

| Dichloroacetyl isocyanate | Benzoic Acid | Ether | Dichloroacetylcarbamoyl Benzoic Anhydride |

Table 1: Reaction of Dichloroacetyl Isocyanate with Benzoic Acid. Data sourced from Motoki et al. oup.com

Reactivity with Thiocarboxylic Acids: Formation of Acylcarbamoyl Sulfides

In contrast to the unstable adducts formed with carboxylic acids, dichloroacetyl isocyanate reacts with thiocarboxylic acids to yield stable, crystalline products known as acylcarbamoyl sulfides. oup.com The reaction proceeds via the addition of the thiocarboxylic acid across the isocyanate C=N bond. These compounds exhibit characteristic infrared absorption bands for the N-H group (3100-3400 cm⁻¹) and three distinct C=O bands (1750-1790 cm⁻¹, 1660-1720 cm⁻¹, and 1640–1660 cm⁻¹). oup.com

The stability of these adducts makes this reaction a reliable method for synthesizing these specific sulfur-containing compounds. oup.comnih.gov

| Acyl Isocyanate | Thiocarboxylic Acid | Product | Yield (%) | Melting Point (°C) |

| Dichloroacetyl isocyanate | Thiobenzoic Acid | Dichloroacetylcarbamoyl Thiobenzoic Sulfide | 89 | 100-101 (dec.) |

| Dichloroacetyl isocyanate | Thioacetic Acid | Dichloroacetylcarbamoyl Thioacetic Sulfide | 86 | 98-99 (dec.) |

Table 2: Synthesis of Acylcarbamoyl Sulfides from Dichloroacetyl Isocyanate. Data sourced from Motoki et al. oup.com

Cycloaddition Chemistry

Isocyanates, including dichloroacetyl isocyanate, can participate in pericyclic reactions, most notably [2+2] cycloadditions. amazonaws.comscribd.com These reactions involve the isocyanate's C=N bond reacting with a π-system, such as an alkene or an imine, to form a four-membered ring.

When reacting with imines, this transformation is a variant of the Staudinger β-lactam synthesis. mdpi.com The reaction of dichloroacetyl isocyanate with an imine would lead to the formation of a substituted β-lactam (azetidin-2-one) ring. This cycloaddition provides a pathway to complex heterocyclic structures. nih.gov Similarly, reaction with certain alkenes can yield β-lactams or other four-membered ring systems, with the regioselectivity often dictated by the electronic properties of the substrates. scribd.com These cycloaddition reactions expand the synthetic utility of dichloroacetyl isocyanate beyond simple nucleophilic additions into the realm of heterocyclic chemistry.

[2+2] Cycloadditions for Four-Membered Ring Systems

The [2+2] cycloaddition is a cornerstone reaction for the synthesis of four-membered ring systems and a significant pathway in the reactivity profile of isocyanates and related species. numberanalytics.comethz.ch This type of reaction involves the combination of two components with π-systems to form a cyclobutane-type ring through the conversion of two π-bonds into two new σ-bonds. numberanalytics.comlibretexts.org While thermal [2+2] cycloadditions are generally forbidden by the Woodward-Hoffmann rules for simple alkenes, they are possible for substrates like ketenes and isocyanates which possess two double bonds originating from the same carbon atom. ethz.chamazonaws.com

The synthesis of β-lactams (2-azetidinones), a structural motif present in many important antibiotics, is frequently accomplished via the Staudinger cycloaddition. mdpi.comnih.gov This reaction, discovered in 1907, remains one of the most versatile methods for accessing a wide variety of substituted β-lactams and involves the formal [2+2] cycloaddition of a ketene (B1206846) with an imine. mdpi.comorganic-chemistry.org

In the context of dichloroacetyl isocyanate's related intermediates, dichloroketene (B1203229), generated in situ from dichloroacetyl chloride, serves as a key precursor. uniurb.it The reaction is typically initiated by the dehydrochlorination of dichloroacetyl chloride using a tertiary amine base, such as triethylamine, to produce the highly reactive dichloroketene. amazonaws.comugent.be This intermediate is immediately trapped by an imine present in the reaction mixture. mdpi.com

The mechanism proceeds through a stepwise pathway. The nucleophilic nitrogen atom of the imine adds to the electrophilic sp-hybridized carbon of the ketene, forming a zwitterionic intermediate. mdpi.comorganic-chemistry.org This intermediate then undergoes a conrotatory four-electron electrocyclization to form the four-membered β-lactam ring. mdpi.com The use of dichloroketene in this reaction leads to the formation of 3,3-dichloro-2-azetidinones. mdpi.comnih.gov The stereochemical outcome of the reaction (cis vs. trans) is influenced by the electronic properties of the substituents on both the ketene and the imine, which affect the rate of ring closure versus the rate of isomerization of the zwitterionic intermediate. organic-chemistry.org

Detailed research findings have demonstrated the utility of this method for creating complex heterocyclic structures. For instance, benzothiazepine-fused β-lactams have been synthesized via the Staudinger cycloaddition of 2,3-dihydro-1,5-benzothiazepines with dichloroketene generated from dichloroacetyl chloride and triethylamine. nih.gov

Table 1: Examples of β-Lactam Synthesis using Dichloroacetyl Chloride

| Reactants | Base | Product | Research Focus | Reference |

|---|---|---|---|---|

| Dichloroacetyl chloride, Imines | Triethylamine (Et3N) | 3,3-dichloro-2-azetidinones | General synthesis of 3,3-dichloro β-lactams. mdpi.com | mdpi.com |

| Dichloroacetyl chloride, 2,3-dihydro-1,5-benzothiazepines | Triethylamine (Et3N) | Benzothiazepine-fused β-lactam | Synthesis of a library of fused β-lactam structures. nih.gov | nih.gov |

| Dichloroacetyl chloride, Cyclopentadiene | Triethylamine (Et3N) | Dichloroketene adduct | Demonstration of efficient [2+2] cycloaddition over [4+2] Diels-Alder reaction. amazonaws.comuniurb.it | amazonaws.comuniurb.it |

Other Pericyclic Reactions Involving the Isocyanate Functionality

Beyond the well-known [2+2] cycloadditions, intermediates related to dichloroacetyl isocyanate can participate in other types of pericyclic reactions. Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state, involving a redistribution of bonding electrons. udel.edulibretexts.org

A notable example involves dichloroketene, generated from dichloroacetyl chloride, undergoing a [4+2] cycloaddition, or Diels-Alder type reaction. In a study on the reactivity of enaminoketones derived from 4,5,6,7-tetrahydroindol-4-ones, the reaction with dichloroketene did not yield the expected [2+2] cycloadduct in most cases. mdpi.com Instead, it resulted in a formal [4+2] cycloaddition product where the enaminoketone acted as the four-electron component and the ketene as the two-electron component, leading to the formation of a six-membered pyranone ring fused to the indole (B1671886) core. mdpi.com This highlights that the reaction pathway of dichloroketene is highly dependent on the structure of its reaction partner. mdpi.com

Isocyanates themselves, including dichloroacetyl isocyanate, are suitable substrates for thermal [2+2] cycloadditions with alkenes, which is possible due to the orthogonal arrangement of the two π-bonds on the central carbon atom. ethz.chamazonaws.com While this is the most prominent pericyclic reaction for isocyanates, their participation in other cycloadditions like 1,3-dipolar cycloadditions can occur if the isocyanate is part of a 1,3-dipole structure. ethz.ch

Rearrangement Reactions

The Curtius rearrangement is a powerful and versatile reaction in organic synthesis for the conversion of carboxylic acids into primary amines, urethanes, or ureas through an isocyanate intermediate. nih.govallen.in Discovered by Theodor Curtius in 1885, the reaction involves the thermal decomposition of an acyl azide (B81097) to yield an isocyanate and nitrogen gas. wikipedia.orgbyjus.com This rearrangement is highly relevant to the formation of acyl isocyanates like dichloroacetyl isocyanate.

The general sequence begins with the conversion of a carboxylic acid to a reactive derivative, such as an acyl chloride or a mixed anhydride. nih.gov This derivative is then reacted with an azide source, typically sodium azide, to form an acyl azide. nih.gov Upon heating, the acyl azide undergoes a concerted rearrangement where the R-group migrates from the carbonyl carbon to the adjacent nitrogen atom with the simultaneous loss of dinitrogen (N₂). allen.inwikipedia.org This step proceeds with complete retention of the migrating group's stereochemistry. wikipedia.org

The resulting product is an isocyanate. nih.govwikipedia.org Therefore, dichloroacetyl isocyanate can be synthesized from dichloroacetic acid by converting it first to dichloroacetyl azide, which then undergoes the Curtius rearrangement.

General Scheme of Curtius Rearrangement for Acyl Isocyanate Formation

Acyl Azide Formation: A carboxylic acid (R-COOH) is converted to an acyl chloride (R-COCl) or other activated form, which then reacts with sodium azide (NaN₃) to produce an acyl azide (R-CON₃). allen.innih.gov

Rearrangement: The acyl azide is heated, leading to a concerted rearrangement that expels nitrogen gas (N₂) and forms the isocyanate (R-N=C=O). allen.inwikipedia.org

The isocyanate product is a versatile intermediate. byjus.comorganic-chemistry.org The transformations relevant to the isocyanate functionality include:

Hydrolysis: Reaction with water forms an unstable carbamic acid, which readily decarboxylates to yield a primary amine (R-NH₂). byjus.commasterorganicchemistry.com

Alcoholysis: Reaction with an alcohol (R'-OH) produces a carbamate (urethane). nih.govwikipedia.org

Aminolysis: Reaction with an amine (R'-NH₂) gives a urea derivative. nih.govwikipedia.org

This array of possible transformations makes the Curtius rearrangement a key method not only for forming acyl isocyanates but also for accessing a wide range of important nitrogen-containing compounds. nih.gov

Oligomerization and Polymerization Processes

Isocyanates are known to undergo self-addition reactions, leading to the formation of oligomers and polymers. chemistry-chemists.comnih.gov These processes are of significant industrial importance, particularly in the production of polyurethane materials. utwente.nl The reactivity of the isocyanate group allows for dimerization, trimerization, and higher-order polymerization. nih.govnih.gov

Dichloroacetyl isocyanate, as a member of the isocyanate family, is susceptible to dimerization and trimerization.

Dimerization: The dimerization of isocyanates leads to the formation of a four-membered heterocyclic ring known as a uretidione (or uretdione). nih.gov This reaction is typically reversible. nih.gov

Trimerization: The cyclotrimerization of three isocyanate molecules produces a highly stable, six-membered heterocyclic ring called an isocyanurate. nih.gov This reaction is often catalyzed by nucleophiles, Lewis acids, or various organometallic complexes. researchgate.netresearchgate.net The resulting isocyanurate ring structure provides significant thermal and chemical stability. researchgate.net The trimerization of diisocyanates is a common method for creating cross-linked polymer networks. utwente.nl

The mechanism for catalyzed trimerization is believed to proceed in a stepwise manner, sometimes involving the uretidione dimer as an intermediate. nih.gov For aliphatic isocyanates, the trimerization can occur even without a catalyst, albeit slowly, with the dimer appearing as an intermediate. nih.gov The use of catalysts significantly accelerates the formation of the isocyanurate trimer. nih.govresearchgate.net

Table 2: General Catalysts for Isocyanate Trimerization

| Catalyst Class | Specific Examples | Reference |

|---|---|---|

| Lewis Bases | Amines, Phosphines, N-Heterocyclic Carbenes (NHCs) | researchgate.net |

| Lewis Acids | Aluminum Complexes ([Al(Salpy)(OBn)]) | researchgate.net |

| Carboxylates / Alkoxides | Sodium Acetate (B1210297), Tin(II) Octoate | utwente.nlresearchgate.net |

Mechanisms of Polyurea and Polyurethane Formation

The formation of polyurethanes and polyureas from isocyanates like dichloroacetyl isocyanate involves the repetitive reaction of the isocyanate group (-N=C=O) with a co-monomer containing active hydrogen atoms. The fundamental mechanisms are well-established, with the dichloroacetyl group (Cl₂CHCO-) being carried into the polymer backbone as a substituent.

Polyurethane Formation: Polyurethanes are synthesized through the condensation reaction of an isocyanate with a polyol (a compound with multiple hydroxyl groups, -OH). l-i.co.ukscispace.com The mechanism is initiated by the nucleophilic attack of the oxygen atom from a hydroxyl group of the polyol on the electrophilic carbonyl carbon of the isocyanate group. researchgate.net This step forms a urethane (B1682113) linkage (-NH-CO-O-). When a diisocyanate reacts with a diol, a linear polyurethane is formed. scispace.com The reaction proceeds readily, often at room temperature, but catalysts can be used to control the rate. l-i.co.uk

If dichloroacetyl isocyanate were to react with a diol such as ethylene (B1197577) glycol, the resulting polyurethane chain would incorporate the dichloroacetyl moiety on every other unit. A significant side reaction can occur if excess isocyanate is present, where the isocyanate group reacts with the N-H proton of a previously formed urethane linkage. This leads to the formation of an allophanate (B1242929) cross-link, which can alter the polymer's properties by creating a branched or cross-linked network. researchgate.netrsc.org

Polyurea Formation: Polyurea is typically formed via one of two primary pathways involving an isocyanate component. wikipedia.org

Reaction with Amines: The most direct route is the reaction of an isocyanate with a primary or secondary amine (-NH₂ or -NHR). The nitrogen atom of the amine acts as a potent nucleophile, rapidly attacking the isocyanate carbon to form a urea linkage (-NH-CO-NH-). wikipedia.org This reaction is generally extremely fast and does not require catalysis. wikipedia.org

Reaction with Water: An alternative pathway, particularly relevant in systems where moisture is present, involves the reaction of the isocyanate with water. l-i.co.ukwikipedia.org The isocyanate first reacts with water to form an unstable carbamic acid intermediate. l-i.co.uk This intermediate quickly decomposes, eliminating carbon dioxide gas and generating a primary amine. wikipedia.org The newly formed amine is highly reactive and immediately attacks another isocyanate molecule to form a urea linkage. wikipedia.org The carbon dioxide produced in this process acts as a blowing agent in the production of foams. l-i.co.ukwikipedia.org

Similar to polyurethane formation, side reactions can occur in polyurea synthesis. An excess of isocyanate can react with the N-H proton of a urea linkage to form a biuret (B89757) linkage, introducing cross-linking into the polymer structure. researchgate.netmdpi.com

In systems with high concentrations of isocyanate, cyclotrimerization can occur, where three isocyanate groups react to form a highly stable, six-membered isocyanurate ring. This reaction is often promoted by specific catalysts and leads to a highly cross-linked, rigid polymer network. rsc.orgnih.gov

Mechanistic Studies of Dichloroacetyl Isocyanate Transformations

Mechanistic investigations into the transformations of dichloroacetyl isocyanate are crucial for understanding its reactivity and controlling the outcomes of its reactions. While specific studies on dichloroacetyl isocyanate are not abundant, its behavior can be inferred from extensive research on analogous isocyanates and related dichloroacetyl compounds. These studies often focus on reaction kinetics, stereochemistry, and the influence of catalysts on the reaction pathways.

Kinetic analysis provides quantitative insight into how factors like concentration, temperature, and catalysts affect the speed of a reaction. For isocyanate reactions, kinetic studies often focus on the consecutive formation of urethanes/ureas, allophanates/biurets, and isocyanurates.

The rates of these consecutive reactions can be described by their respective rate constants (k). For example, in polyurethane formation:

k₁: The rate constant for the initial carbamate (urethane) formation.

k₂: The rate constant for the subsequent allophanate formation.

k₃: The rate constant for isocyanurate (trimer) formation.

The relative magnitudes of these constants are highly dependent on the reaction conditions and, most notably, the type of catalyst used. rsc.org This partitioning determines the final product distribution. rsc.org Kinetic studies on analogous systems have shown that the reaction rate is also influenced by solvent polarity. For instance, the reaction of tosyl isocyanate with ethyl vinyl ether proceeds significantly faster in the more polar solvent acetonitrile (B52724) (CD₃CN) than in dichloromethane (B109758) (CD₂Cl₂), indicating a transition state with greater polarity than the reactants. mdpi.com

Table 1: Conceptual Influence of Catalyst Type on Relative Reaction Rates in Isocyanate Polymerization

| Catalyst Type | General Observation on Rate Constants | Predominant Product at Equimolar Ratios | Reference |

|---|---|---|---|

| Common Tertiary Amines (e.g., DABCO) | k₁ > k₂ and k₁ > k₃ | Carbamate (Urethane) | rsc.org |

| Anionic Catalysts (e.g., Carboxylates) | k₁ < k₂ ≈ k₃ | Isocyanurate | rsc.org |

| Tin Carboxylates | k₁ >> k₂ and k₁ >> k₃ | Carbamate (Urethane) | rsc.org |

The stereochemical outcome of reactions involving dichloroacetyl isocyanate is particularly relevant in cycloaddition reactions, such as the formation of β-lactams (azetidin-2-ones). In a [2+2] cycloaddition between an isocyanate and an alkene, new stereocenters can be formed, leading to the possibility of different diastereomers (e.g., cis and trans isomers). mdpi.com

The stereoselectivity of these reactions—the preference for forming one stereoisomer over another—is governed by the reaction mechanism and can be influenced by several factors: mdpi.com

Reaction Temperature: Lower temperatures often increase selectivity.

Solvent Polarity: The choice of solvent can affect the stability of intermediates and transition states, thereby influencing the stereochemical pathway. mdpi.com

Order of Reagent Addition: In some systems, the order in which reactants are mixed can impact the final stereoisomeric ratio. mdpi.com

Substituents: The electronic and steric properties of substituents on both the isocyanate and the alkene can direct the stereochemical course of the reaction.

In the related Staudinger synthesis (ketene + imine), a widely accepted two-step mechanism involves the formation of a zwitterionic intermediate. The final stereochemistry is determined by the competition between the direct ring closure of this intermediate and its potential isomerization before cyclization. nih.gov The stereochemistry of the resulting β-lactam products is typically determined by analyzing the coupling constants between adjacent protons on the lactam ring using ¹H NMR spectroscopy, with structures often confirmed by X-ray crystallography. mdpi.com

Table 2: Factors Influencing Stereoselectivity in β-Lactam Forming Reactions

Catalysts play a pivotal role in isocyanate chemistry by increasing reaction rates and directing the reaction toward desired products. They achieve this by providing an alternative reaction mechanism with a lower activation energy. unizin.org The choice of catalyst can fundamentally alter the reaction pathway.

Base Catalysis: In urethane formation, base catalysts operate through different mechanisms.

Tertiary Amines (e.g., DABCO) are thought to function via a concerted termolecular mechanism, where the amine, alcohol, and isocyanate form a complex in the transition state. rsc.org

Anionic Catalysts (e.g., acetate, alkoxide anions) react via a stepwise mechanism. The catalyst first deprotonates the alcohol to form a more nucleophilic alkoxide anion, which then attacks the isocyanate. This pathway is generally more efficient for promoting isocyanurate formation. nih.govrsc.org

A detailed study on the acetate-catalyzed trimerization of aromatic isocyanates revealed that the acetate anion is actually a precatalyst. nih.gov It reacts with the isocyanate to form an intermediate that undergoes intramolecular rearrangement and decarboxylation. The resulting deprotonated amide species is the true active catalyst that drives the cyclotrimerization via a nucleophilic anionic mechanism. nih.gov

Metal Catalysis: Organometallic compounds, such as those based on tin or bismuth, are highly effective catalysts. scispace.comwernerblank.com For the reaction between an isocyanate and an alcohol, metal catalysts are believed to work by forming a complex with both reactants. The metal center coordinates to the oxygen atoms of both the isocyanate and the alcohol, bringing them into proximity and activating them for the reaction, which facilitates the formation of the urethane bond. scispace.com

Advanced Applications of Dichloroacetyl Isocyanate in Synthetic Organic Chemistry

Building Block for Complex Heterocyclic Architectures

Dichloroacetyl isocyanate serves as a valuable precursor for the synthesis of diverse and complex heterocyclic structures. The presence of the electrophilic isocyanate group allows for a variety of cycloaddition and annulation reactions, leading to the formation of nitrogen-containing heterocycles. While specific examples detailing the use of dichloroacetyl isocyanate are not extensively documented in publicly available literature, the reactivity patterns of analogous acyl isocyanates provide a strong indication of its synthetic potential.

One common strategy involves the reaction of acyl isocyanates with compounds containing multiple nucleophilic sites. For instance, the reaction of 2-benzyloxyguanidine with chloroacetyl chloride, a related acyl halide, yields 1-chloroacetyl-2-benzyloxyguanidine, which can be cyclized to form a 2-amino-1-benzyloxy-4-oxo-2-imidazoline. rsc.org A similar reaction pathway is conceivable with dichloroacetyl isocyanate, which would lead to the corresponding dichlorinated imidazoline (B1206853) derivative. rsc.org

Furthermore, isocyanates are known to participate in [4+1] cycloaddition reactions with various substrates to form five-membered heterocycles. rsc.org For example, the reaction of an enamine derived from the addition of a secondary amine to dibenzoylacetylene (B1330223) with an arylsulfonyl isocyanate leads to the formation of functionalized 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. organic-chemistry.org This suggests that dichloroacetyl isocyanate could be employed in similar transformations to generate pyrrolone derivatives bearing a dichloroacetyl group.

The synthesis of 1,2,4-oxadiazoles represents another area where acyl isocyanates are utilized. The reaction of p-sulfonamidobenzamidoxime with various acyl chlorides, including dichloroacetyl chloride, has been investigated for the formation of these heterocyclic systems. ucc.ie The analogous reaction with dichloroacetyl isocyanate would provide a direct route to 3-substituted 1,2,4-oxadiazoles. The general reactivity of isocyanates in forming N-heterocycles through reactions with amidines and other suitable precursors further underscores the potential of dichloroacetyl isocyanate as a versatile building block in heterocyclic synthesis. organic-chemistry.orgnih.govbeilstein-journals.org

A summary of conceptually similar heterocyclic syntheses using acyl isocyanates and related compounds is presented in Table 1.

Table 1: Conceptually Similar Syntheses of Heterocyclic Architectures

| Starting Materials | Reagent | Heterocyclic Product |

|---|---|---|

| 2-Benzyloxyguanidine | Chloroacetyl chloride | 2-Amino-1-benzyloxy-4-oxo-2-imidazoline |

| Enamine + Dibenzoylacetylene | Arylsulfonyl isocyanate | 5-Hydroxy-1,5-dihydro-2H-pyrrol-2-one |

| p-Sulfonamidobenzamidoxime | Dichloroacetyl chloride | 1,2,4-Oxadiazole derivative |

| Amidines | Acyl isocyanates | 1,3,5-Triazinones |

Reagent for the Introduction of Dichloroacetyl Moieties into Organic Substrates

The dichloroacetyl group is a significant motif in medicinal chemistry and agrochemistry. Dichloroacetyl isocyanate serves as a potent reagent for the introduction of this functional group into various organic substrates through N- and O-dichloroacetylation reactions. The high electrophilicity of the isocyanate carbon facilitates its reaction with nucleophiles such as amines and alcohols.

The reaction of dichloroacetyl isocyanate with primary or secondary amines leads to the formation of N,N'-disubstituted ureas containing a dichloroacetyl group. orgsyn.org Similarly, its reaction with alcohols yields carbamates, effectively installing the dichloroacetyl moiety onto the oxygen atom of the alcohol. orgsyn.org A general procedure for the preparation of acyl isocyanates, including dichloroacetyl isocyanate, from the corresponding amide and oxalyl chloride has been described, highlighting its accessibility for synthetic applications. orgsyn.org

A notable application of this reactivity is in the synthesis of cephalosporin (B10832234) derivatives. For instance, dichloroacetyl isocyanate has been used to carbamoylate the hydroxyl group at the 3-position of a cephalosporin precursor, demonstrating its utility in modifying complex, biologically active molecules. researchgate.net

While direct dichloroacetylation using dichloroacetyl isocyanate is a primary method, other reagents have also been developed for this purpose. Dichloromeldrum's acid has been introduced as a stable and efficient reagent for the dichloroacetylation of amines to produce α,α-dichloroacetamides. bris.ac.ukresearchgate.net This highlights the importance of the dichloroacetyl moiety and the ongoing efforts to develop effective reagents for its introduction. The direct reaction with dichloroacetyl isocyanate, however, offers a straightforward and atom-economical approach.

The types of substrates that can be functionalized with the dichloroacetyl group using dichloroacetyl isocyanate are summarized in Table 2.

Table 2: Substrates for Dichloroacetylation using Dichloroacetyl Isocyanate

| Substrate Class | Functional Group | Product |

|---|---|---|

| Amines (Primary/Secondary) | -NH2, -NHR | N-Dichloroacetyl urea (B33335) derivative |

| Alcohols | -OH | Dichloroacetyl carbamate (B1207046) derivative |

| Cephalosporin Precursor | -CH2OH | 3-(Dichloroacetylcarbamoyloxymethyl)cephalosporin |

Role in the Synthesis of Functional Organic Materials (Mechanistic Aspects)

Isocyanates are fundamental building blocks in polymer chemistry, most notably in the synthesis of polyurethanes. Dichloroacetyl isocyanate, with its dual functionality, can be incorporated into polymer chains to create functional organic materials with tailored properties. The polymerization process typically follows a step-growth mechanism, where the isocyanate group reacts with a difunctional or polyfunctional monomer, such as a diol or diamine, to form the polymer backbone. sigmaaldrich.comchemistrysteps.com

The general mechanism for polyurethane formation involves the nucleophilic attack of the hydroxyl group of a polyol onto the electrophilic carbon of the isocyanate group. rsc.orgdiva-portal.org This reaction leads to the formation of a urethane (B1682113) linkage. When a diisocyanate is reacted with a diol, this process repeats, leading to the formation of a linear polyurethane. The reactivity of the isocyanate is a key factor in the polymerization kinetics, with aromatic isocyanates generally being more reactive than aliphatic ones due to the electron-withdrawing nature of the aromatic ring. diva-portal.org

In the case of dichloroacetyl isocyanate, the presence of the electron-withdrawing dichloroacetyl group is expected to enhance the electrophilicity of the isocyanate carbon, potentially leading to faster polymerization rates compared to simple alkyl isocyanates. The incorporation of the dichloroacetyl moiety into the polymer backbone can impart specific functionalities. For example, the chlorine atoms can serve as sites for further post-polymerization modification or influence the material's thermal stability and flame retardancy. nih.govrsc.org

The synthesis of functional polymers can also be achieved through the polymerization of monomers containing blocked isocyanates. usm.edu These monomers can be polymerized, and the isocyanate group can then be de-blocked under specific conditions, allowing for subsequent reactions to introduce functionality. usm.edu While not specifically documented for dichloroacetyl isocyanate, this strategy could be conceptually applied to create well-defined polymers with pendant dichloroacetyl groups.

The synthesis of non-isocyanate polyurethanes (NIPUs) has also gained attention as a more sustainable alternative. nih.govrsc.org However, the traditional isocyanate-based routes remain dominant for producing a wide range of functional polymeric materials. appleacademicpress.comacs.org

Contributions to Probe Development and Chemical Tagging Strategies (Conceptually Related to Isocyanates)

While direct applications of dichloroacetyl isocyanate in probe development are not widely reported, the isocyanate functional group is at the core of a powerful strategy for chemical tagging known as Isocyanate-Mediated Chemical Tagging (IMCT). nih.govbroadinstitute.orgacs.orgacs.orgnih.gov This method provides a versatile and scalable approach for attaching chemical moieties to small molecules, which is crucial for the development of chemical probes for target identification and validation in drug discovery. nih.govbroadinstitute.orgacs.orgacs.orgnih.gov

The IMCT strategy leverages the high reactivity of the isocyanate group towards a variety of nucleophilic functional groups commonly found in drug-like small molecules, including primary and secondary amines, thiols, phenols, and alcohols. nih.govacs.orgnih.gov The reaction of an isocyanate with these nucleophiles leads to the formation of stable urea, thiocarbamate, or carbamate linkages. acs.org

In a typical IMCT workflow, a small molecule of interest is captured on a solid support functionalized with an isocyanate group and a cleavable linker. nih.govacs.orgnih.gov This allows for a one-to-one stoichiometric modification of the small molecule. After capture, the modified molecule can be cleaved from the resin and used as a chemical probe. This strategy has been successfully employed to generate photoaffinity labeling (PAL) probes, fluorescence polarization probes, and pull-down probes. nih.govbroadinstitute.orgacs.orgnih.gov

For example, researchers have synthesized photoaffinity labeling probes for the FKBP12 protein by reacting amine-containing analogues of known ligands with an isocyanate-functionalized resin. nih.govacs.org This demonstrates the ability of the IMCT method to produce biologically active probes. The broad substrate scope and mild reaction conditions make isocyanate-based tagging a generalizable and powerful tool in chemical biology. nih.govacs.orgacs.orgnih.gov The conceptual framework of IMCT suggests that dichloroacetyl isocyanate could potentially be used to introduce a dichloroacetyl tag onto biomolecules or small molecules, which could serve as a unique identifier or a reactive handle for further functionalization. The synthesis of radiolabeled isocyanates for use in positron emission tomography (PET) further highlights the importance of this functional group in creating probes for in vivo imaging. researchgate.net

The types of probes that can be generated using isocyanate-based strategies are summarized in Table 3.

Table 3: Types of Chemical Probes Developed Using Isocyanate-Mediated Strategies

| Probe Type | Application |

|---|---|

| Photoaffinity Labeling (PAL) Probes | Covalent labeling of target proteins |

| Fluorescence Polarization Probes | Studying molecular interactions |

| Pull-down Probes | Identifying protein binding partners |

| Radiolabeled Probes (e.g., with 11C) | In vivo imaging (PET) |

Precursor to Reactive Ketene (B1206846) Intermediates (e.g., Dichloroketene)

Ketenes are highly reactive intermediates that are valuable in organic synthesis, particularly in [2+2] cycloaddition reactions to form four-membered rings. wikipedia.org Dichloroketene (B1203229) (Cl₂C=C=O) is a particularly reactive ketene that readily undergoes cycloaddition with a variety of alkenes and dienes. researchgate.net

The most common method for the in situ generation of dichloroketene is the dehydrohalogenation of dichloroacetyl chloride with a tertiary amine, such as triethylamine. researchgate.netmdpi.com Another established method involves the reductive dechlorination of trichloroacetyl chloride with a zinc-copper couple. nih.gov

While the generation of dichloroketene from dichloroacetyl chloride is well-established, a plausible pathway for its formation from dichloroacetyl isocyanate can be envisioned. The reaction would likely proceed through an elimination mechanism. In the presence of a suitable base, a proton could be abstracted from the α-carbon of the dichloroacetyl group. Subsequent elimination of the isocyanate anion (or a derivative thereof) would lead to the formation of dichloroketene. This process is conceptually similar to the base-induced elimination of hydrogen chloride from dichloroacetyl chloride.

Dichloroketene, once generated, can participate in a variety of synthetic transformations. For example, its [2+2] cycloaddition with imines (the Staudinger synthesis) is a classic method for the synthesis of β-lactams (2-azetidinones), which are important structural motifs in many antibiotics. mdpi.com The reaction of dichloroketene with alkenes provides access to α,α-dichlorocyclobutanones, which are versatile intermediates that can be further transformed. researchgate.net For instance, dichloroketene has been shown to react with ynamides to produce 3-amino-4,4-dichlorocyclobutenones. nih.gov

The lability of N-(dichloroacetyl) adducts of DNA bases, which are formed by the reaction of dichloroketene with adenine (B156593) and cytosine, further highlights the high reactivity of this intermediate. acs.org

A comparison of the common precursors for dichloroketene generation is provided in Table 4.

Table 4: Precursors for the Generation of Dichloroketene

| Precursor | Reagents for Generation |

|---|---|

| Dichloroacetyl chloride | Triethylamine (dehydrohalogenation) |

| Trichloroacetyl chloride | Zinc-Copper couple (reductive dechlorination) |

| Dichloroacetyl isocyanate | Plausible via base-induced elimination |

Spectroscopic and Advanced Analytical Characterization Techniques for Dichloroacetyl Isocyanate and Its Derivatives

Infrared Spectroscopy in Structural Elucidation and Reaction Monitoring

Infrared (IR) spectroscopy is a fundamental tool for the identification and analysis of dichloroacetyl isocyanate and its derivatives, primarily due to the distinct vibrational frequencies of its functional groups. The most prominent feature in the IR spectrum of an acyl isocyanate is the strong and sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate group (-N=C=O). This band typically appears in a relatively uncongested region of the spectrum, making it an excellent diagnostic marker. researchgate.netspectroscopyonline.com

For dichloroacetyl isocyanate, this characteristic peak is expected between 2240 and 2280 cm⁻¹. Another key absorption is the carbonyl (C=O) stretch of the acyl group, which is typically found at a higher frequency than in amides, usually in the range of 1700-1750 cm⁻¹. The presence of the C-Cl bonds also gives rise to stretching vibrations in the fingerprint region, typically between 600 and 800 cm⁻¹.

In-situ Fourier Transform Infrared (FTIR) spectroscopy is particularly valuable for real-time reaction monitoring. mt.com For instance, in reactions where dichloroacetyl isocyanate is used to derivatize alcohols or amines, the progress of the reaction can be tracked by observing the decrease in the intensity of the -N=C=O peak at ~2260 cm⁻¹ and the concurrent appearance of new peaks corresponding to the formed carbamate (B1207046) or urea (B33335) linkages. researchgate.netpaint.org This allows for precise determination of reaction kinetics, endpoints, and the detection of any transient intermediates.

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| Isocyanate (-N=C=O) | Asymmetric Stretch | 2240 - 2280 (very strong, sharp) |

| Carbonyl (C=O) | Stretch | 1700 - 1750 (strong) |

| Carbamate (NH-C=O) | N-H Stretch | 3300 - 3500 |

| Carbamate (NH-C=O) | C=O Stretch | 1680 - 1740 |

| C-Cl | Stretch | 600 - 800 |

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁵N NMR) for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and conformational analysis of dichloroacetyl isocyanate derivatives.

¹H NMR: In derivatives of dichloroacetyl isocyanate, the proton on the dichlorinated carbon (CHCl₂) provides a characteristic singlet. Its chemical shift is typically in the downfield region, influenced by the electronegativity of the adjacent carbonyl group and the two chlorine atoms. When dichloroacetyl isocyanate reacts with an alcohol to form a carbamate, a new signal for the carbamate N-H proton appears, often as a broad singlet. The chemical shift of this N-H proton is sensitive to the molecular environment and can be used to study hydrogen bonding and conformation. researchgate.net

¹³C NMR: The ¹³C NMR spectrum provides key information about the carbon skeleton. For dichloroacetyl isocyanate, three distinct signals are expected: one for the isocyanate carbon (-N=C=O), one for the carbonyl carbon (-C=O), and one for the dichlorinated carbon (-CHCl₂). The isocyanate carbon is typically found around 120-140 ppm, while the carbonyl carbon is more deshielded, appearing further downfield. chemicalbook.com The -CHCl₂ carbon signal appears in the range of 60-75 ppm.

¹⁵N NMR: While less common, ¹⁵N NMR can provide direct information about the nitrogen environment. The nitrogen atom of the isocyanate group has a characteristic chemical shift. Upon reaction to form a carbamate or urea, this chemical shift changes significantly, providing a clear indication of the transformation.

NMR is also a powerful technique for conformational analysis. nih.gov By analyzing coupling constants, nuclear Overhauser effects (NOEs), and temperature-dependent spectral changes, the preferred conformations of the dichloroacetyl group and its derivatives in solution can be determined.

| Nucleus | Group | Estimated Chemical Shift (ppm) |

|---|---|---|

| ¹H | -CO-CHCl₂ | ~6.0 - 6.5 |

| ¹H | R-NH-CO- | ~7.0 - 9.5 (carbamate) |

| ¹³C | -N=C=O | ~125 - 135 |

| ¹³C | -C=O | ~160 - 170 |

| ¹³C | -CHCl₂ | ~65 - 75 |

Mass Spectrometry for Molecular Weight Determination and Mechanistic Studies

Mass spectrometry (MS) is used to determine the molecular weight of dichloroacetyl isocyanate and its derivatives with high accuracy and to elucidate their fragmentation patterns, which aids in structural confirmation. Electron ionization (EI) and electrospray ionization (ESI) are common techniques used.

The mass spectrum of dichloroacetyl isocyanate would be expected to show a molecular ion peak ([M]⁺). A key feature would be the isotopic pattern arising from the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). This results in a characteristic cluster of peaks for the molecular ion and any chlorine-containing fragments, with relative intensities predictable from the natural abundance of the isotopes (approximately 3:1 for one chlorine, and 9:6:1 for two chlorines). youtube.com

Expected fragmentation pathways for the dichloroacetyl isocyanate molecular ion could include:

Loss of a chlorine radical (·Cl) to form [M - Cl]⁺.

Loss of carbon monoxide (CO) from the acyl group.

Cleavage to form the dichloroacetyl cation [CHCl₂CO]⁺.

Cleavage of the N-C bond to form [CHCl₂]⁺.

When coupled with techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS), mass spectrometry becomes a powerful tool for separating and identifying components in a reaction mixture, enabling mechanistic studies of reactions involving dichloroacetyl isocyanate. nih.govrsc.org

X-ray Crystallography for Solid-State Structural Determination

For derivatives of dichloroacetyl isocyanate that are crystalline solids, single-crystal X-ray crystallography provides unambiguous determination of the three-dimensional molecular structure in the solid state. This technique yields precise information on bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule.

For example, the absolute configuration of chiral N-dichloroacetyl-2-substituted-5-methyl-1,3-oxazolidines has been successfully determined using X-ray crystallography. This analysis provides definitive proof of the spatial arrangement of atoms, which is crucial for understanding the structure-activity relationships of chiral molecules. The solid-state data also reveals details about intermolecular interactions, such as hydrogen bonding and crystal packing, which influence the physical properties of the compound.

Differential Thermal Analysis (DTA) for Reaction Process Characterization

Differential Thermal Analysis (DTA) and the closely related technique, Differential Scanning Calorimetry (DSC), are used to study the thermal properties of substances. wikipedia.org In DTA, the temperature difference between a sample and an inert reference is measured as they are subjected to a controlled temperature program. primeprocesssafety.com This allows for the detection of thermal events such as phase transitions (melting, crystallization) and chemical reactions (decomposition, polymerization).

For the synthesis or subsequent reactions of dichloroacetyl isocyanate, DTA can be used to characterize the process. For instance, the synthesis of acyl isocyanates from amides and oxalyl chloride involves heating. acs.org DTA could be used to determine the onset temperature of the reaction and to detect any exothermic or endothermic events associated with the formation of the isocyanate or any side products. nih.gov Similarly, when dichloroacetyl isocyanate is used in curing processes, such as in the formation of polyurethanes, DTA/DSC can monitor the heat released during the reaction, providing valuable data on the kinetics and extent of the cure. researchgate.net

Chromatographic Methods for Product Separation and Purity Assessment

Chromatographic techniques are essential for the separation, purification, and purity assessment of dichloroacetyl isocyanate derivatives.

High-Performance Liquid Chromatography (HPLC) is a versatile method for analyzing non-volatile derivatives. Both normal-phase and reversed-phase HPLC can be employed. sielc.com For instance, the reaction of dichloroacetyl isocyanate with an alcohol produces a more stable carbamate, which can be readily analyzed by HPLC to assess the purity of the product and quantify any unreacted starting materials or byproducts. nih.gov Hydrophilic Interaction Liquid Chromatography (HILIC) is a specific mode of HPLC that is effective for retaining and separating small, polar compounds. nih.gov

Gas Chromatography (GC) is suitable for volatile and thermally stable derivatives. It is often coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components. Chiral GC, using a chiral stationary phase, is a powerful technique for separating enantiomers of derivatized chiral compounds. gcms.cz

Column Chromatography is the standard method for the preparative purification of dichloroacetylated products in the laboratory, using silica (B1680970) gel or alumina (B75360) as the stationary phase to separate the desired compound from impurities.

Enantiodifferentiation Methodologies for Chiral Dichloroacetylated Compounds

Determining the enantiomeric purity of chiral compounds is critical in many fields. Dichloroacetyl isocyanate can be involved in these analyses either as a derivatizing agent for a chiral molecule or as part of a chiral molecule itself.

NMR Spectroscopy with Chiral Derivatizing Agents: A common method for determining the enantiomeric excess (ee) of chiral alcohols or amines is to derivatize them with an achiral reagent like dichloroacetyl isocyanate. While this reaction itself does not differentiate enantiomers, if the resulting dichloroacetylated compound is then analyzed using a chiral solvating agent in the NMR tube, the signals for the two enantiomers may be resolved. More commonly, a chiral isocyanate is used to derivatize a racemic alcohol, producing diastereomers. researchgate.net These diastereomers are chemically distinct and will exhibit separate signals in the ¹H or ¹³C NMR spectrum, allowing for direct integration to determine the diastereomeric (and thus enantiomeric) ratio. squ.edu.om

Chiral Chromatography: This is the most direct and widely used method for separating enantiomers. Chiral HPLC, using a chiral stationary phase (CSP), can resolve the enantiomers of a chiral dichloroacetylated compound, allowing for accurate quantification of each. nih.govjiangnan.edu.cn Similarly, chiral GC is effective for the separation of volatile enantiomers. gcms.cz The choice of the chiral stationary phase is critical and often requires screening to find the optimal conditions for separation. nih.gov

Theoretical and Computational Chemistry Studies of Dichloroacetyl Isocyanate

Quantum Chemical Computations

Quantum chemical computations are fundamental to understanding the intrinsic properties of dichloroacetyl isocyanate. These calculations solve approximations of the Schrödinger equation to determine the molecule's electronic structure and energy. The primary methods employed for this molecule include Density Functional Theory (DFT) and ab initio calculations, which offer a balance between computational cost and accuracy.

A key study investigated the conformational stability and vibrational spectra of dichloroacetyl isocyanate using both ab initio Møller-Plesset perturbation theory (MP2) and DFT methods with the 6-311++G** basis set. researchgate.net This basis set is robust, incorporating diffuse functions and polarization to accurately describe the electron distribution in a molecule with electronegative atoms like chlorine and oxygen. researchgate.net

Density Functional Theory (DFT) has become a primary tool for studying acyl isocyanates due to its efficiency and reliability. Instead of calculating the complex wave function of a multi-electron system, DFT determines the energy based on the electron density. The B3LYP functional, a hybrid method that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly used.

For dichloroacetyl isocyanate, calculations at the B3LYP/6-311++G** level of theory were instrumental in predicting its stable conformations and vibrational frequencies. researchgate.net This level of theory is well-suited for capturing the electron correlation effects that are important for describing the molecule's structure and reactivity. DFT calculations allow for the determination of various electronic properties that help predict reactivity, such as the distribution of electric charge and the energies of molecular orbitals.

Ab initio (Latin for "from the beginning") methods compute molecular properties based on fundamental principles of quantum mechanics without using experimental data for parameterization. For dichloroacetyl isocyanate, calculations have been performed at the Møller-Plesset perturbation theory second-order (MP2) level with the 6-311++G** basis set. researchgate.net The MP2 method provides a higher level of accuracy than standard DFT methods for certain properties by more explicitly accounting for electron correlation, which is crucial for describing the subtle energetic differences between molecular conformations. These high-accuracy calculations serve to validate the results obtained from more computationally efficient DFT methods.

Conformational Analysis and Rotational Barriers

The structure of dichloroacetyl isocyanate is not rigid; it can adopt different spatial arrangements, or conformations, due to rotation around its single bonds. Understanding these conformations is critical as they can have different energies and reactivities.

Computational studies have explored the conformational landscape of dichloroacetyl isocyanate by performing potential energy scans for the internal rotation around the C-C and C-N bonds. researchgate.net This analysis revealed that the molecule exists in a conformational equilibrium between two forms: cis-cis and cis-trans. researchgate.net

In the predominant cis-cis conformer, both the hydrogen atom of the dichloromethyl group (CHCl₂) and the isocyanate group (NCO) eclipse the carbonyl (C=O) bond. researchgate.net

The other conformer is the cis-trans form.

The cis-cis form was predicted to be the most stable and therefore the predominant conformation at ambient temperature. researchgate.net The energy differences between these conformers and the energy barriers for their interconversion (rotational barriers) are determined from the calculated potential energy surface.

| Conformer | Description | Relative Stability |

|---|---|---|

| cis-cis | H of CHCl₂ and NCO group eclipse the C=O bond | Most stable (predominant) |

| cis-trans | Alternate conformer in equilibrium | Less stable |

Vibrational Spectra Simulation and Assignment

Vibrational spectroscopy (Infrared and Raman) is a key experimental technique for identifying molecules and characterizing their bonding. Computational chemistry provides a powerful complement by simulating these spectra. For dichloroacetyl isocyanate, vibrational wavenumbers were calculated at the DFT-B3LYP/6-311++G** level. researchgate.net

These theoretical calculations yield a set of normal modes, each with a specific frequency and atomic motion. To aid in the interpretation of experimental spectra, a Potential Energy Distribution (PED) analysis is performed. PED analysis quantitatively determines the contribution of each internal coordinate (like bond stretching or angle bending) to a particular vibrational mode. This allows for an unambiguous assignment of the spectral bands.

The theoretical vibrational assignments for dichloroacetyl isocyanate were compared with experimental data, showing a good correlation, with the ratio of observed to calculated wavenumbers falling in the range of 0.97–1.04. researchgate.net This level of agreement validates the accuracy of the computational model and the geometric and electronic structures it predicts.

| Computational Method | Basis Set | Key Analysis | Observed/Calculated Wavenumber Ratio |

|---|---|---|---|

| DFT-B3LYP | 6-311++G** | Potential Energy Distribution (PED) | ~0.97–1.04 |

Mechanistic Pathway Elucidation through Computational Modeling

While specific studies elucidating the reaction mechanisms of dichloroacetyl isocyanate through computational modeling are not detailed in the available literature, this methodology is widely applied to similar compounds. chemrxiv.org Such studies typically use DFT to map the potential energy surface of a reaction.

The process involves:

Identifying Reactants and Products: The starting materials and final products of a proposed reaction are defined.

Locating Transition States (TS): A transition state is the highest energy point along the reaction coordinate. Computational algorithms search for these saddle points on the potential energy surface.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation barrier, which is a key factor in reaction kinetics.

Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.

For dichloroacetyl isocyanate, this approach could be used to model its reactions, such as cycloadditions or nucleophilic attacks at the carbonyl or isocyanate carbon, providing detailed insight into the reaction pathways and predicting product formation. chemrxiv.org

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool within computational chemistry used to predict the reactivity and selectivity of chemical reactions. youtube.comlibretexts.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. youtube.comwikipedia.org

HOMO: This orbital acts as the electron donor (nucleophile). youtube.com Its energy level indicates the molecule's ability to donate electrons.

LUMO: This orbital acts as the electron acceptor (electrophile). youtube.com Its energy level indicates the molecule's ability to accept electrons.

Although specific FMO analysis data for dichloroacetyl isocyanate is not presently available in the literature, the method can be readily applied. A calculation would reveal the energy levels and spatial distribution of its HOMO and LUMO. The LUMO is expected to have significant contributions from the carbonyl carbon and the isocyanate carbon, identifying them as the primary sites for nucleophilic attack. The energy gap between the HOMO and LUMO is also a crucial parameter, indicating the molecule's chemical stability; a smaller gap generally implies higher reactivity. wikipedia.org This analysis is fundamental for understanding its behavior in pericyclic reactions and with various nucleophiles and electrophiles. youtube.com

Molecular Dynamics Simulations and QM/MM Approaches for Complex Systems

Theoretical and computational chemistry provide powerful tools to investigate the behavior of molecules at an atomic level. For complex systems involving dichloroacetyl isocyanate, Molecular Dynamics (MD) simulations and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches are particularly valuable for understanding its dynamics, interactions, and reactivity in realistic environments such as solutions or biological systems.

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. mdpi.com These simulations rely on force fields to describe the potential energy of a system as a function of its atomic coordinates. nsf.gov While atomistic models for isocyanates have been historically limited, recent advancements are enabling more accurate predictions of their physical properties. researchgate.netmdpi.com For a molecule like dichloroacetyl isocyanate, MD simulations can be employed to understand its conformational flexibility, solvation structure, and transport properties in different solvents. For instance, simulations could reveal how the molecule interacts with water molecules, forming specific hydration shells that influence its reactivity. mdpi.com

Hybrid QM/MM methods offer a way to study chemical reactions in large, complex systems with high accuracy. nih.gov In this approach, the chemically active part of the system, such as the reacting dichloroacetyl isocyanate molecule and its immediate surroundings, is treated with quantum mechanics (QM), which provides a highly accurate description of electronic structure and bonding. henriquefernandes.pt The rest of the system, for example, the bulk solvent or a protein scaffold, is described using the computationally less expensive molecular mechanics (MM) force field. nih.govhenriquefernandes.pt The key challenge in QM/MM simulations is the treatment of the boundary between the QM and MM regions, especially when covalent bonds are cut. henriquefernandes.pt The link atom method is a common technique used to address this by capping the QM region with hydrogen atoms to satisfy valence requirements. henriquefernandes.pt

The application of adaptive QM/MM methods in molecular dynamics simulations allows for the dynamic definition of the QM region, enabling the study of processes where the chemically active area changes over time, such as diffusion and reactions in solution. nih.gov For dichloroacetyl isocyanate, a QM/MM simulation could be used to model its reaction with a nucleophile in an aqueous solution. The dichloroacetyl isocyanate and the nucleophile would constitute the QM region, while the surrounding water molecules would be treated with MM. This approach would allow for the calculation of the reaction's free energy profile and the characterization of transition states, providing detailed insights into the reaction mechanism at a molecular level. nih.gov

The following table summarizes the key aspects of these computational methods and their potential applications to dichloroacetyl isocyanate:

| Computational Method | Description | Potential Application to Dichloroacetyl Isocyanate |

| Molecular Dynamics (MD) | Simulates the physical movement of atoms and molecules over time using classical mechanics and force fields. mdpi.com | - Study of conformational dynamics and flexibility. - Investigation of solvation structure in different solvents. - Prediction of transport properties like diffusion coefficients. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | A hybrid method where a small, chemically active region is treated with quantum mechanics, and the larger environment is treated with molecular mechanics. nih.govhenriquefernandes.pt | - Modeling of chemical reactions, such as nucleophilic attack on the isocyanate group. - Calculation of reaction energy barriers and identification of transition states. - Investigation of enzymatic reactions involving dichloroacetyl isocyanate. |

| Adaptive QM/MM | An extension of QM/MM where the boundary between the QM and MM regions can change dynamically during the simulation. nih.gov | - Simulation of diffusion-controlled reactions in solution. - Study of systems where the reactive center shifts over time. |

Structure-Reactivity Relationship Development

The reactivity of dichloroacetyl isocyanate is intrinsically linked to its molecular structure. Understanding the relationship between its structural features and chemical reactivity is crucial for predicting its behavior in various chemical transformations. The electrophilic character of the carbonyl carbon and the isocyanate carbon is a key determinant of its reactivity towards nucleophiles.

The presence of two chlorine atoms on the alpha-carbon significantly influences the reactivity of the carbonyl group. These electron-withdrawing groups increase the positive partial charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. This is a general trend observed in halo-substituted carbonyl compounds, where the reactivity is enhanced by the presence of alpha-halogen substituents. researchgate.net The order of reactivity for halogens in such compounds is typically I > Br > Cl > F. researchgate.net

Computational chemistry provides valuable tools for quantifying and rationalizing structure-reactivity relationships. Methods like Frontier Molecular Orbital (FMO) analysis can be employed to understand the reactivity of dichloroacetyl isocyanate. mdpi.com The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of a molecule's electrophilicity. A lower LUMO energy suggests a greater propensity to accept electrons from a nucleophile. It is expected that the LUMO of dichloroacetyl isocyanate would be significantly lowered by the two chlorine atoms, enhancing its reactivity.

The following table outlines key structural features of dichloroacetyl isocyanate and their expected influence on its reactivity: